1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine
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Overview
Description
1-[(1S,6S)-6-methyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound that features a unique azabicyclo structure
Preparation Methods
The synthesis of 1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Industrial production methods often rely on stereoselective synthesis techniques to ensure the desired enantiomer is produced in high yield and purity .
Chemical Reactions Analysis
1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine can be compared with other similar compounds, such as:
- rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- 3-azabicyclo[3.1.1]heptanes
- 8-azabicyclo[3.2.1]octane
These compounds share similar bicyclic structures but differ in their specific substituents and stereochemistry, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific azabicyclo framework and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine |
InChI |
InChI=1S/C8H16N2/c1-7-2-3-10-6-8(7,4-7)5-9/h10H,2-6,9H2,1H3/t7-,8+/m1/s1 |
InChI Key |
RQEBUNZCBDUVBO-SFYZADRCSA-N |
Isomeric SMILES |
C[C@]12CCNC[C@]1(C2)CN |
Canonical SMILES |
CC12CCNCC1(C2)CN |
Origin of Product |
United States |
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